molecular formula C10H9ClF3NO3 B8541062 2-Chloro-N-(2-hydroxy-4-(trifluoromethoxy)benzyl)acetamide

2-Chloro-N-(2-hydroxy-4-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B8541062
M. Wt: 283.63 g/mol
InChI Key: VJRZBEXEJLOKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-hydroxy-4-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C10H9ClF3NO3 and its molecular weight is 283.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClF3NO3

Molecular Weight

283.63 g/mol

IUPAC Name

2-chloro-N-[[2-hydroxy-4-(trifluoromethoxy)phenyl]methyl]acetamide

InChI

InChI=1S/C10H9ClF3NO3/c11-4-9(17)15-5-6-1-2-7(3-8(6)16)18-10(12,13)14/h1-3,16H,4-5H2,(H,15,17)

InChI Key

VJRZBEXEJLOKMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)CNC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Trifluoromethoxy)phenol (4.827 g, 27 mmol) was dissolved in glacial acetic acid (20 mL). The mixture was cooled in an ice bath between 14–17° C. and concentrated sulfuric acid (2 mL) was slowly added keeping the temperature below 20° C. The mixture was cooled below 10° C. and N-hydroxymethyl-2-chloroacetamide (3.52 g, 28.5 mmol) was added. The mixture was warmed slowly to room temperature and stirred overnight. The mixture was then poured slowly into ice (200 mL) and the pH was adjusted to ˜4–5 with KOH pellets, keeping the temperature below 5° C. The reaction mixture was warmed to room temperature and extracted twice with ethyl acetate (150 mL). The organic layer was collected and washed with NaHCO3 (sat., 30 mL). The organic layer was dried over MgSO4, filtered and the solvent removed to dryness. The mixture was purified by column chromatography (SiO2, 700 mL) using an eluent of hexane/ethyl acetate (10/2). Recovery: 2.42 g (33.8% yield). 1H NMR (DMSO) δ=10.23 (1H, s), 8.56 (1H, st), 7.16–7.14 (1H, sd), 6.71–6.70 (2H, br), 4.18–4.17 (2H, d), 4.08 (2H, s).
Quantity
4.827 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.52 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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